Superior Direct Antioxidant Activity of beta-Dihydroequilenin Compared to Estrone
In a porcine aortic endothelial cell-mediated oxidation assay, beta-dihydroequilenin demonstrated an IC50 of 0.315 µM for inhibiting oxidation, compared to an IC50 of 0.56 µM for estrone, representing a 1.78-fold higher potency [1]. This direct antioxidant activity, attributed to the ring B Δ⁶,⁸-diene structure, is a non-ER-mediated property absent in saturated ring estrogens.
| Evidence Dimension | Antioxidant potency (IC50) |
|---|---|
| Target Compound Data | 0.315 µM |
| Comparator Or Baseline | Estrone: 0.56 µM |
| Quantified Difference | 1.78-fold higher potency (lower IC50) |
| Conditions | Porcine aortic endothelial cell-mediated oxidation assay |
Why This Matters
This quantitative superiority enables selection of beta-dihydroequilenin as a more potent antioxidant probe for investigating free radical-mediated pathologies where estrone would be inadequate.
- [1] Adelman SJ, Prozialeck DH. Use of 17β-dihydroequilenin as an antioxidant. US Patent 7,022,688 B1. 2006. View Source
